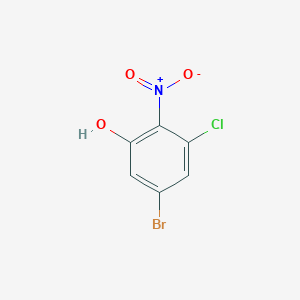

5-Bromo-3-chloro-2-nitrophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-chloro-2-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 . It has a molecular weight of 252.45 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H3BrClNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H . This code provides a specific textual identifier for the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.安全和危害

作用机制

Target of Action

Similar compounds, such as chlorinated nitrophenols, have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .

Mode of Action

It’s known that nitrophenols can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a Meisenheimer complex . This complex can then undergo further reactions, leading to various changes in the compound and its targets .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves several enzymatic reactions, leading to the breakdown of the compound and potentially affecting downstream biochemical processes .

Pharmacokinetics

The compound’s molecular weight (25245 g/mol) and its physical form (pale-yellow to yellow-brown solid) suggest that it may have certain pharmacokinetic characteristics . For instance, its relatively low molecular weight might facilitate absorption and distribution within the body.

Result of Action

Given its potential to undergo nucleophilic aromatic substitution reactions , it could potentially lead to various changes at the molecular and cellular levels. These changes could, in turn, affect the function of the compound’s targets and potentially lead to various biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-chloro-2-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets. Moreover, the compound’s environmental fate is of great concern due to its use in various industrial applications .

生化分析

Biochemical Properties

Nitro compounds, like 5-Bromo-3-chloro-2-nitrophenol, are known to interact with various enzymes and proteins . The nitro group in these compounds can undergo various reactions, including reduction, which can lead to the formation of reactive intermediates . These intermediates can interact with biomolecules, potentially altering their function .

Cellular Effects

Nitroaromatic compounds have been shown to have diverse biological and clinical applications, suggesting that they may interact with various cellular processes .

Molecular Mechanism

Nitro compounds are known to undergo various reactions, including direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Nitro compounds are known to have strong infrared bands, which can be identified in spectroscopic analyses .

Metabolic Pathways

Nitro compounds can be metabolized through various pathways, including reduction and oxidation .

Transport and Distribution

Nitro compounds are known to have high dipole moments, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Nitro compounds are known to interact with various cellular compartments, suggesting that they may be localized to specific subcellular regions .

属性

IUPAC Name |

5-bromo-3-chloro-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCAFVFKZWFZFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。